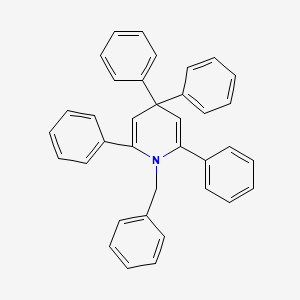
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine is a complex organic compound belonging to the class of dihydropyridines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a pyridine ring substituted with benzyl and phenyl groups, which contribute to its unique chemical behavior.
Métodos De Preparación
The synthesis of 1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with benzaldehyde in the presence of a catalyst, followed by cyclization and subsequent substitution reactions to introduce the phenyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions. Reagents such as halogens and alkylating agents are often used.
Major products formed from these reactions include substituted pyridines and fully saturated pyridine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of dihydropyridines and their derivatives.
Biology: Research into its potential biological activities, including antimicrobial and anticancer properties, is ongoing.
Medicine: Dihydropyridine derivatives are known for their use in developing calcium channel blockers, which are important in treating cardiovascular diseases.
Industry: The compound’s unique structural properties make it useful in materials science, particularly in the development of photochromic materials and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various pharmacological effects.
Comparación Con Compuestos Similares
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine can be compared with other dihydropyridine derivatives such as:
2,4,4,6-Tetraphenyl-1,4-dihydropyridine: Lacks the benzyl group, leading to different reactivity and applications.
4-Benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine:
4-Benzyl-2,4,6-triphenyl-1,4-dihydropyridine: Similar structure but with fewer phenyl groups, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
115668-18-3 |
|---|---|
Fórmula molecular |
C36H29N |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
1-benzyl-2,4,4,6-tetraphenylpyridine |
InChI |
InChI=1S/C36H29N/c1-6-16-29(17-7-1)28-37-34(30-18-8-2-9-19-30)26-36(32-22-12-4-13-23-32,33-24-14-5-15-25-33)27-35(37)31-20-10-3-11-21-31/h1-27H,28H2 |
Clave InChI |
QECJSVRSBSXSQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=CC(C=C2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
silane](/img/structure/B14309553.png)
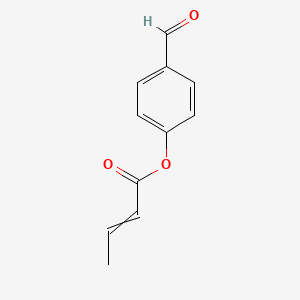
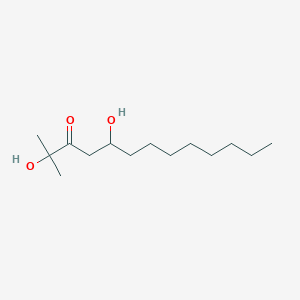
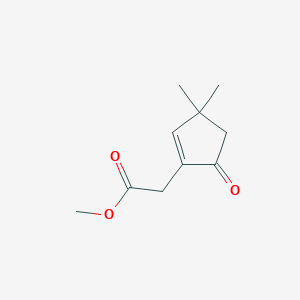
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
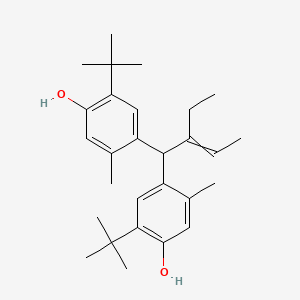
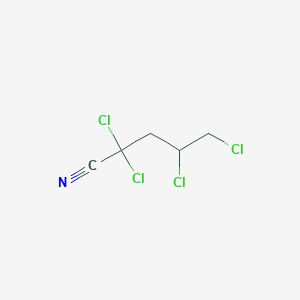
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)

